Mycro1
Overview
Description
Mycro1 is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a methoxybenzyl group, a thiophenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of Mycro1 typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thiophen-2-yl group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophen-2-ylboronic acid or a similar reagent.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the 4-methoxybenzyl group: This step may involve a nucleophilic substitution reaction using 4-methoxybenzyl chloride or a related compound.
Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine or amide-forming reagent.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Mycro1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mycro1 has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in the production of specialized chemicals.
Mechanism of Action
The mechanism of action of Mycro1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Mycro1 can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
N-(4-methoxybenzyl)-5-(phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound lacks the thiophen-2-yl group, which may affect its biological activity and chemical properties.
N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a methyl group instead of a trifluoromethyl group, which can influence its reactivity and interactions with biological targets.
N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can alter its solubility and chemical behavior.
Properties
CAS No. |
313987-85-8 |
---|---|
Molecular Formula |
C20H15F3N4O2S |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H15F3N4O2S/c1-29-13-6-4-12(5-7-13)11-24-19(28)15-10-18-25-14(16-3-2-8-30-16)9-17(20(21,22)23)27(18)26-15/h2-10H,11H2,1H3,(H,24,28) |
InChI Key |
AARUNXNNAZIAQK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mycro-1; Mycro 1; Mycro1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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